Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride

Catalog No.
S12308781
CAS No.
M.F
C8H11Cl2N3O2
M. Wt
252.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-c...

Product Name

Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride

IUPAC Name

methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate;dihydrochloride

Molecular Formula

C8H11Cl2N3O2

Molecular Weight

252.09 g/mol

InChI

InChI=1S/C8H9N3O2.2ClH/c1-13-8(12)7-10-3-5-2-9-4-6(5)11-7;;/h3,9H,2,4H2,1H3;2*1H

InChI Key

GYJDHJJPTNJHJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2CNCC2=N1.Cl.Cl

Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride is a heterocyclic compound characterized by its unique bicyclic structure. It features a pyrrolo[3,4-d]pyrimidine core, which is a fused ring system comprising both pyrrole and pyrimidine components. The molecular formula of this compound is C₇H₉Cl₂N₃O₂, with a molecular weight of approximately 194.07 g/mol. The presence of two hydrochloride groups indicates that the compound is in its salt form, enhancing its solubility and stability in various solvents.

Typical for pyrrolo-pyrimidine derivatives:

  • N-alkylation: This reaction involves the introduction of alkyl groups at the nitrogen atoms, potentially modifying biological activity.
  • Oxidation: The compound can be oxidized to form various derivatives, which may exhibit different pharmacological properties.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride exhibits significant biological activities, particularly as an allosteric modulator of certain receptors. Research indicates that compounds within this class may influence neurotransmitter systems, which could have implications for treating neurological disorders. Specific studies have shown that derivatives can affect muscarinic receptors, suggesting potential applications in cognitive enhancement and neuroprotection .

The synthesis of methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride typically involves multi-step organic reactions:

  • Formation of the Pyrrolo-Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Esterification: The carboxylic acid derivative is reacted with methanol in the presence of an acid catalyst to form the ester.
  • Salt Formation: The final step involves reacting the free base with hydrochloric acid to yield the dihydrochloride salt.

This compound has potential applications in medicinal chemistry and pharmacology:

  • Drug Development: Its activity as a receptor modulator makes it a candidate for developing treatments for cognitive impairments and other neurological conditions.
  • Biochemical Research: It serves as a tool compound for studying receptor interactions and mechanisms in cellular signaling pathways .

Interaction studies have shown that methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride can modulate various receptor systems:

  • Muscarinic Receptors: It acts as an allosteric modulator, enhancing or inhibiting receptor activity depending on the specific context.
  • Neurotransmitter Systems: The compound may interact with dopamine and serotonin pathways, influencing mood and cognitive functions.

These interactions highlight its potential therapeutic benefits and warrant further investigation into its pharmacodynamics.

Several compounds share structural similarities with methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride:

Compound NameCAS NumberSimilarityUnique Features
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine1187830-46-11.00Base structure without carboxylate
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride424819-90-90.94Methyl substitution at position 2
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride157327-52-10.91Amine functional group instead of ester
Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylateNot available0.92Oxo group substitution

These compounds demonstrate variations in functional groups that can significantly influence their biological activities and applications.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

251.0228320 g/mol

Monoisotopic Mass

251.0228320 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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